N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methoxybenzamide
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H19N3O4S/c1-28-18-9-5-3-7-15(18)21(27)26-23(31)25-17-13-14(11-12-19(17)29-2)22-24-16-8-4-6-10-20(16)30-22/h3-13H,1-2H3,(H2,25,26,27,31) |
InChI Key |
DKEPVIIMNACYSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of essential biological processes in target organisms .
Comparison with Similar Compounds
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA can be compared with other benzoxazole derivatives such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.
2-(2-Hydroxyphenyl)benzothiazole: Exhibits similar biological activities but with different potency and selectivity.
1-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-chloro-2-methoxybenzoyl)thiourea: . The uniqueness of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(2-METHOXYBENZOYL)THIOUREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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